![molecular formula C9H22N2O3 B14654615 2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) CAS No. 40870-38-0](/img/structure/B14654615.png)
2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is a chemical compound with the molecular formula C9H22N2O3. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) typically involves the reaction of diethanolamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) undergoes various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Aplicaciones Científicas De Investigación
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine: Similar in structure but lacks the propyl group.
Triethanolamine: Contains an additional hydroxyl group compared to 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol).
Ethanolamine: A simpler molecule with only one hydroxyl group.
Uniqueness
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is unique due to its specific combination of hydroxyl and amino groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
40870-38-0 |
|---|---|
Fórmula molecular |
C9H22N2O3 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-[3-[bis(2-hydroxyethyl)amino]propylamino]ethanol |
InChI |
InChI=1S/C9H22N2O3/c12-7-3-10-2-1-4-11(5-8-13)6-9-14/h10,12-14H,1-9H2 |
Clave InChI |
OWVRUPJFOYRVPT-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCO)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



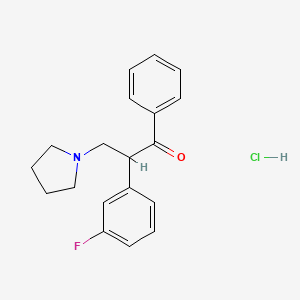
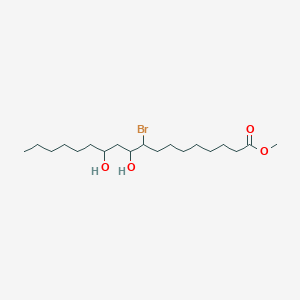
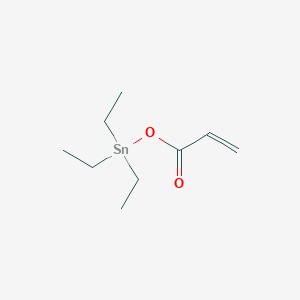
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
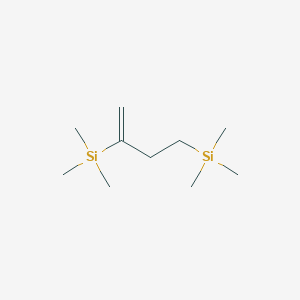

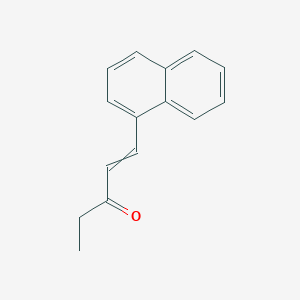
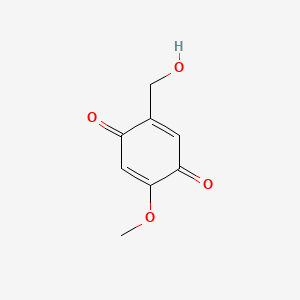
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
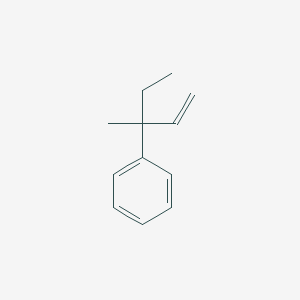
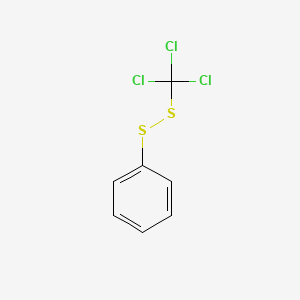
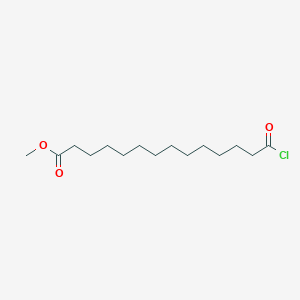
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
